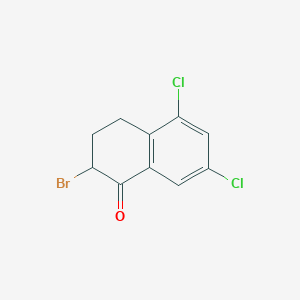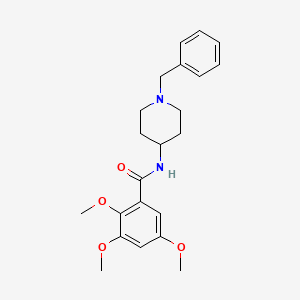![molecular formula C21H42O4 B14366130 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane CAS No. 93177-43-6](/img/structure/B14366130.png)
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methoxy group and a tetradecyloxy group attached to a propan-2-yl chain, which is further connected to an oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane can be achieved through several methods. One common approach involves the reaction of 1-methoxy-3-(tetradecyloxy)propan-2-ol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the epoxidation process. The use of catalysts and advanced purification techniques further enhances the overall production process.
化学反应分析
Types of Reactions
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the reaction conditions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: m-CPBA, hydrogen peroxide, and other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Elimination Conditions: Strong bases such as potassium tert-butoxide (t-BuOK) are used for elimination reactions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of alcohols.
Elimination: Formation of alkenes.
科学研究应用
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of 2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
1,2-Epoxyhexadecane: Similar in structure but lacks the methoxy and tetradecyloxy groups.
2-(Methoxymethyl)oxirane: Similar but with a shorter alkyl chain.
1,2-Epoxyoctadecane: Similar but with a longer alkyl chain.
Uniqueness
2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
93177-43-6 |
|---|---|
分子式 |
C21H42O4 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
2-[(1-methoxy-3-tetradecoxypropan-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-17-20(16-22-2)24-18-21-19-25-21/h20-21H,3-19H2,1-2H3 |
InChI 键 |
HLAMQDLZVCFUNB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOCC(COC)OCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![4-[1-(Acetyloxy)ethenyl]phenyl butanoate](/img/structure/B14366060.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
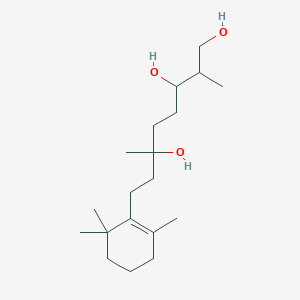
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)

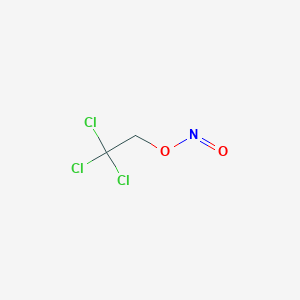
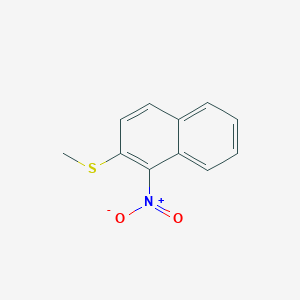
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

